5-Bromo-2-(hexyloxy)benzoic acid

Übersicht

Beschreibung

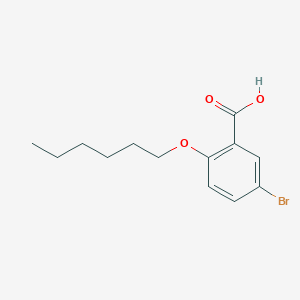

5-Bromo-2-(hexyloxy)benzoic acid: is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a hexyloxy group at the 2-position on a benzoic acid core . This compound is used in various chemical research and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hexyloxy)benzoic acid typically involves the following steps:

Hexyloxy Substitution: The hexyloxy group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Dehalogenated benzoic acids.

Substitution: Substituted benzoic acids with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(hexyloxy)benzoic acid is recognized for its potential role as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties facilitate the development of drugs targeting specific biological pathways.

Case Study: Antidiabetic Drug Development

- Compound Role : It serves as an intermediate in the synthesis of antidiabetic medications, particularly in the production of Dapagliflozin, a drug used to manage type 2 diabetes.

- Synthesis Method : The compound's bromine atom enhances reactivity, allowing for efficient substitution reactions necessary for creating complex drug molecules .

Materials Science

In materials science, this compound is utilized in the development of functionalized polymers and nanomaterials.

Applications:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanostructured Materials : Its unique chemical structure allows it to be used in the formation of nanostructured materials with tailored properties for applications in electronics and photonics.

Environmental Studies

The compound is also being investigated for its potential applications in environmental remediation processes.

Research Findings:

- Pollutant Degradation : Studies indicate that this compound can facilitate the breakdown of persistent organic pollutants in contaminated water sources. Its effectiveness is attributed to its ability to undergo photodegradation under UV light conditions .

Analytical Chemistry

This compound is employed as a standard reference material in analytical chemistry.

Usage:

- Calibration Standards : It is used for calibrating instruments in mass spectrometry and chromatography due to its well-defined chemical properties.

- Analytical Methods Development : Researchers utilize this compound to develop and validate analytical methods for detecting similar benzoic acid derivatives in complex mixtures.

Table 1: Synthesis Applications

| Application Area | Compound Used | Role/Function |

|---|---|---|

| Medicinal Chemistry | This compound | Precursor for Dapagliflozin synthesis |

| Materials Science | Functionalized Polymers | Enhances thermal stability and mechanical properties |

| Environmental Studies | Pollutant Degradation | Facilitates breakdown of organic pollutants |

Table 2: Analytical Applications

| Analytical Technique | Compound Used | Purpose |

|---|---|---|

| Mass Spectrometry | This compound | Calibration standard |

| Chromatography | This compound | Method validation |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(hexyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the hexyloxy group contribute to its reactivity and ability to form stable complexes with various substrates. This compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-methoxybenzoic acid

- 5-Bromo-2-ethoxybenzoic acid

- 5-Bromo-2-propoxybenzoic acid

Comparison: 5-Bromo-2-(hexyloxy)benzoic acid is unique due to the presence of a longer hexyloxy chain compared to its analogs with shorter alkoxy groups. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules. The hexyloxy group provides increased hydrophobicity, which can be advantageous in certain applications where non-polar interactions are desired .

Biologische Aktivität

5-Bromo-2-(hexyloxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-cancer, and enzyme inhibitory activities, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Substitution : Enhances lipophilicity and may influence biological activity.

- Hexyloxy Group : Increases solubility in organic solvents, potentially affecting bioavailability.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. The antibacterial activity of this compound can be inferred from its structural analogs:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | E. coli |

| Compound B | 32 | S. aureus |

| This compound | TBD | TBD |

The precise Minimum Inhibitory Concentration (MIC) for this compound is yet to be established but is expected to be competitive based on the structure-activity relationship (SAR) observed in related compounds .

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has been explored through its interaction with anti-apoptotic proteins like Mcl-1 and Bfl-1. These proteins are crucial in cancer cell survival, and inhibitors targeting them can induce apoptosis in cancer cells:

- Binding Affinity : The compound has shown promising binding characteristics to Mcl-1 with a Ki value around 100 nM, suggesting it could effectively inhibit this target .

| Compound | Target Protein | Ki (nM) |

|---|---|---|

| This compound | Mcl-1 | 100 |

| Compound C | Bfl-1 | TBD |

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. For instance, studies have shown that substituents on benzoic acid derivatives can modulate their ability to inhibit enzymes such as acetylcholinesterase (AChE):

| Compound | AChE Inhibition (%) at 100 µM |

|---|---|

| Galantamine | 80.33 |

| This compound | TBD |

Case Studies and Research Findings

Several case studies have focused on the biological activities of benzoic acid derivatives, providing insights into the mechanisms by which these compounds exert their effects:

- Study on Antibacterial Properties : A study evaluated various benzoic acids against Gram-positive and Gram-negative bacteria, revealing that structural modifications significantly impacted their efficacy .

- Cancer Cell Line Studies : Research involving lymphoma cell lines demonstrated that compounds targeting Mcl-1 could lead to significant reductions in cell viability, highlighting the therapeutic potential of such inhibitors .

- Enzyme Inhibition Studies : Investigations into the AChE inhibitory effects of related compounds showed varying degrees of activity, suggesting that further optimization of substituents could enhance efficacy .

Eigenschaften

IUPAC Name |

5-bromo-2-hexoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRNNKWZVDZLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489589 | |

| Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-19-6 | |

| Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.